5-Bromo-2,3,4-trimethylbenzoyl chloride
Description
Significance of Acyl Halides in Organic Synthesis
Acyl halides, with the general formula RCOX, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halide. matrix-fine-chemicals.com They are among the most reactive of the carboxylic acid derivatives, a characteristic that makes them exceptionally useful as chemical intermediates. nih.govnist.gov Their high reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, which is highly susceptible to nucleophilic attack. nist.govstackexchange.com
This reactivity allows acyl halides to be readily converted into a wide array of other functional groups and compounds, including:
Esters: through reaction with alcohols. synquestlabs.com
Amides: through reaction with ammonia (B1221849) or primary/secondary amines. synquestlabs.com
Carboxylic acids: through hydrolysis. nih.gov
Anhydrides: through reaction with a carboxylate salt. nist.gov
Furthermore, acyl chlorides are key reagents in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. pearson.com This versatility establishes acyl halides as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, dyes, and polymers. stackexchange.com
Positional Isomerism and Substituent Effects in Halogenated Benzoyl Chlorides
The reactivity of a benzoyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can exert both electronic and steric effects, altering the electrophilicity of the carbonyl carbon.
In the case of 5-Bromo-2,3,4-trimethylbenzoyl chloride, the substituents are three methyl groups and a bromine atom.
Methyl Groups (-CH₃): As alkyl groups, they are electron-donating through an inductive effect and hyperconjugation. The presence of three methyl groups at the 2, 3, and 4-positions collectively increases the electron density in the benzene (B151609) ring. This electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to unsubstituted benzoyl chloride.
Positional isomerism is also critical. The placement of substituents determines steric hindrance around the reactive acyl chloride group. nih.gov In this molecule, the methyl group at the 2-position (ortho to the acyl chloride) can provide significant steric hindrance, potentially influencing the approach of nucleophiles. nih.govresearchgate.net The specific arrangement of substituents in this compound distinguishes it from other isomers, and these differences can be exploited to achieve specific outcomes in a chemical synthesis. The differentiation of such positional isomers is a key aspect of analytical chemistry, often involving techniques like mass spectrometry.
Overview of Research Trajectories Involving this compound
Currently, the body of published academic literature does not extensively detail specific research applications or synthetic trajectories for this compound. The compound is primarily listed in the catalogs of chemical suppliers as a research chemical or building block. matrix-fine-chemicals.comsynquestlabs.comchemical-suppliers.euchembuyersguide.com
However, the general class of halogenated and polysubstituted benzoyl chlorides is of significant interest in medicinal chemistry and materials science. For instance, related compounds like 5-bromo-2-chlorobenzoyl chloride serve as key intermediates in the synthesis of pharmaceuticals, such as the antidiabetic drug dapagliflozin. chemicalbook.comgoogle.com The synthesis of such intermediates often involves the reaction of the corresponding substituted benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com
Given its structure, it is plausible that this compound could be investigated in similar contexts, where a highly substituted benzoyl moiety is required. Its unique substitution pattern offers a specific steric and electronic profile that could be used to fine-tune the properties of a target molecule. Future research may involve its use as a starting material for novel agrochemicals, pharmaceuticals, or specialized polymers where precise control over molecular architecture is necessary.
Properties
IUPAC Name |
5-bromo-2,3,4-trimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPCXFRCGBPFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383849 | |
| Record name | 5-bromo-2,3,4-trimethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-32-7 | |
| Record name | 5-Bromo-2,3,4-trimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,3,4-trimethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2,3,4 Trimethylbenzoyl Chloride
Precursor Compound Synthesis and Derivation
The primary precursor for the synthesis of 5-Bromo-2,3,4-trimethylbenzoyl chloride is 5-Bromo-2,3,4-trimethylbenzoic acid. The generation of this key intermediate involves the synthesis and modification of substituted aromatic compounds.
Synthesis of 5-Bromo-2,3,4-trimethylbenzoic Acid from Appropriate Precursors
A plausible and common route for the synthesis of 5-Bromo-2,3,4-trimethylbenzoic acid involves a two-step process starting from 1,2,3-trimethylbenzene (B126466) (hemimellitene). The first step is the bromination of the aromatic ring, followed by the oxidation of one of the methyl groups to a carboxylic acid.
Step 1: Bromination of 1,2,3-Trimethylbenzene
The bromination of 1,2,3-trimethylbenzene is an electrophilic aromatic substitution reaction. This reaction can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). chemicalbook.com The methyl groups are ortho, para-directing activators. In 1,2,3-trimethylbenzene, the positions are activated for substitution. The reaction with bromine can lead to a mixture of monobrominated products. libretexts.org Kinetic studies have been conducted on the reaction of atomic bromine with trimethylbenzene isomers. commonorganicchemistry.com
Step 2: Oxidation of 5-Bromo-1,2,3-trimethylbenzene (B2704185)
Once 5-bromo-1,2,3-trimethylbenzene is obtained, the next step is the oxidation of one of the methyl groups to a carboxylic acid. A powerful oxidizing agent such as potassium permanganate (B83412) (KMnO₄) is typically used for this transformation. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The reaction is usually conducted in an aqueous solution, sometimes with a co-solvent, and requires heat. commonorganicchemistry.com The benzylic position (the carbon atom attached to the aromatic ring) is susceptible to oxidation, provided it has at least one hydrogen atom. libretexts.orglibretexts.org Regardless of the length of the alkyl chain, it is oxidized down to a carboxylic acid group. libretexts.org For instance, 5-bromo-1,2,4-trimethylbenzene has been utilized in the preparation of 2,4,5-trimethylbenzoic acid, demonstrating the feasibility of oxidizing a methyl group on a brominated trimethylbenzene ring. sigmaaldrich.com
Other methods for the oxidation of aromatic methyl groups to carboxylic acids include using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation or employing a catalytic amount of magnesium bromide diethyl etherate under visible light. researchgate.netrsc.orgrsc.org
Routes to Substituted Benzoic Acids as Starting Materials
The synthesis of substituted benzoic acids is a fundamental process in organic chemistry. A common industrial method involves the oxidation of alkylbenzenes. For example, toluene (B28343) can be oxidized to benzoic acid. This principle is extended to more complex substituted benzenes. masterorganicchemistry.com The choice of oxidizing agent and reaction conditions is crucial to achieve high yields and selectivity. Potassium permanganate is a classic and effective reagent for this purpose. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com
Alternative routes to substituted benzoic acids can involve multi-step sequences. For instance, the preparation of 5-bromo-2-chlorobenzoic acid can start from 2-chlorobenzoic acid, which is then brominated. researchgate.net Another approach begins with 2-nitrobenzoic acid, which undergoes esterification, reduction, halogenation, and diazotization reactions to yield the desired product. patsnap.com These examples highlight the variety of strategies available for synthesizing specifically substituted benzoic acids, which can then be further functionalized.
Chlorination of the Carboxylic Acid Functionality
The conversion of the carboxylic acid group of 5-Bromo-2,3,4-trimethylbenzoic acid into an acyl chloride is a crucial step to increase its reactivity for subsequent reactions. This is typically achieved using chlorinating agents like thionyl chloride or oxalyl chloride.
Reaction with Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction involves heating the carboxylic acid, in this case, 5-Bromo-2,3,4-trimethylbenzoic acid, with an excess of thionyl chloride, often at reflux temperatures. commonorganicchemistry.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture and drives the reaction to completion. masterorganicchemistry.com Sometimes, a solvent such as dichloromethane (B109758) (DCM) is used. researchgate.net
| Reagent | Conditions | Products |
| Thionyl Chloride (SOCl₂) | Reflux, neat or with a solvent (e.g., DCM) | This compound, SO₂, HCl |
Reaction with Oxalyl Chloride
Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. It is often considered a milder alternative to thionyl chloride. commonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, which simplifies the work-up procedure. youtube.com
| Reagent | Conditions | Products |
| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., DCM) | This compound, CO₂, CO, HCl |
Role of Catalysts (e.g., N,N-Dimethylformamide) and Reaction Conditions
In many cases, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the chlorination reaction with both thionyl chloride and oxalyl chloride. commonorganicchemistry.comyoutube.com With oxalyl chloride, DMF reacts first to form a Vilsmeier reagent, which is the active chlorinating species. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. youtube.com The use of a catalyst allows for milder reaction conditions and can improve the reaction rate and yield. researchgate.netchem-soc.si The reaction is typically stirred at room temperature for a period of time to ensure complete conversion. orgsyn.org
Optimization of Synthetic Pathways
Solvent-Free Synthetic Approaches
For the conversion of carboxylic acids to acyl chlorides, a common industrial practice involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). A promising optimization for the synthesis of this compound is to conduct this reaction under solvent-free conditions. In such a process, the 5-Bromo-2,3,4-trimethylbenzoic acid would be directly reacted with the chlorinating agent.
A patented method for a structurally similar compound, 5-bromo-2-chlorobenzoic acid, demonstrates the feasibility of this approach. The process involves directly refluxing the carboxylic acid with thionyl chloride and a catalytic amount of DMF. google.com After the reaction is complete, the excess thionyl chloride, which is volatile, can be removed by distillation, yielding the crude benzoyl chloride. google.com This method eliminates the need for a separate solvent, thereby reducing waste and simplifying the work-up procedure. google.com
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of a Substituted Benzoyl Chloride
| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |
| Starting Material | 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-chlorobenzoic acid |
| Chlorinating Agent | Thionyl chloride | Thionyl chloride |
| Solvent | Dichloromethane | None |
| Catalyst | Pyridine | N,N-dimethylformamide (DMF) |
| Reaction Time | 3.5 hours | 2-4 hours |
| Yield | ~97% | ~98-99% |
| Work-up | Distillation to remove solvent | Distillation to remove excess thionyl chloride |
| Reference | chemicalbook.com | google.com |
This solvent-free approach is highly applicable to the synthesis of this compound, offering a greener and more efficient alternative to traditional solvent-based methods.
Enhanced Yield and Purity Considerations for Preparative Scale
Transitioning a synthetic procedure from a laboratory to a preparative or industrial scale introduces challenges related to maintaining high yield and purity. For this compound, ensuring the efficiency of the conversion and the quality of the final product is paramount for its utility in subsequent applications.
Purification of the resulting this compound is often achieved through distillation under reduced pressure. google.com This technique is effective for separating the desired product from less volatile impurities and any residual starting material. For industrial-scale production, fractional distillation can be employed to achieve very high purity levels, often exceeding 99%. google.com The optimization of distillation parameters, such as pressure and temperature, is critical to prevent thermal decomposition of the product while achieving efficient separation.
In a process for preparing a similar compound, 5-bromo-2-chlorobenzoyl chloride, a yield of 97% was achieved on a 100g scale, with the product being of sufficient purity for direct use in the next synthetic step without further purification. chemicalbook.com This highlights the potential for high-efficiency, large-scale synthesis of this compound.
Table 2: Key Parameters for Preparative Scale Synthesis of Substituted Benzoyl Chlorides
| Parameter | Optimized Condition | Rationale |
| Starting Material Purity | >99% | Minimizes side reactions and simplifies purification. |
| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | Efficient and commonly used reagents. |
| Reagent Ratio | Slight excess of chlorinating agent | Drives the reaction to completion. |
| Catalyst | Catalytic DMF | Accelerates the reaction rate. |
| Reaction Temperature | Controlled heating/reflux | Ensures a reasonable reaction rate without decomposition. |
| Purification Method | Vacuum Distillation | Effective for removing non-volatile impurities. |
Industrial Applicability and Green Chemistry Principles in Synthesis
The industrial synthesis of this compound must be economically viable and environmentally responsible. The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes.
One of the primary goals of green chemistry is to use starting materials that are renewable or can be sourced efficiently. The synthesis of this compound typically starts from a substituted toluene or a related aromatic hydrocarbon. The development of efficient and selective bromination and oxidation reactions to produce the precursor, 5-Bromo-2,3,4-trimethylbenzoic acid, is a key consideration for industrial applicability.
The choice of reagents is also critical from a green chemistry perspective. While thionyl chloride is effective, it produces sulfur dioxide and hydrogen chloride as byproducts, which are corrosive and require careful handling and neutralization. Alternative chlorinating agents are being explored, though thionyl chloride remains a common industrial choice due to its low cost and efficiency.
Atom economy, a measure of how much of the reactants end up in the final product, is another important green chemistry metric. The reaction of a carboxylic acid with thionyl chloride has a reasonable atom economy, but the generation of byproducts is unavoidable.
Process intensification, such as the use of continuous flow reactors, can offer significant advantages for the industrial synthesis of this compound. Flow chemistry can improve heat and mass transfer, leading to better control over reaction conditions, enhanced safety, and potentially higher yields and purity.
Finally, the recycling and reuse of solvents and catalysts are crucial for a sustainable industrial process. In the case of the solvent-free synthesis, the excess thionyl chloride can be recovered and reused. If a solvent is necessary, choosing a greener solvent and implementing a robust recycling program can significantly reduce the environmental impact of the process.
The industrial production of substituted benzoyl chlorides is a well-established field, and the application of these optimization and green chemistry principles to the synthesis of this compound can lead to a safe, efficient, and sustainable manufacturing process.
Reactivity and Mechanistic Investigations of 5 Bromo 2,3,4 Trimethylbenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group. The rate and feasibility of this reaction are influenced by the nature of the nucleophile and the substituents on the benzoyl chloride. In the case of 5-bromo-2,3,4-trimethylbenzoyl chloride, the three methyl groups exert a steric hindrance around the carbonyl group, which may slow down the reaction rate compared to less substituted benzoyl chlorides. nih.gov Conversely, the electron-withdrawing nature of the bromine atom can slightly enhance the electrophilicity of the carbonyl carbon.
Amidation Reactions with Various Amines and Amides
Amidation, the reaction of an acyl chloride with an amine or amide, is a fundamental transformation in organic synthesis to form C-N bonds.
The reaction of this compound with primary or secondary amines is expected to yield the corresponding N-substituted benzamides. A patent for the synthesis of synephrine (B1677852) derivatives mentions this compound as a potential acylating agent, confirming its utility in amidation reactions. google.com
While no direct synthesis of Trimetozine using this compound has been reported, the synthesis of Trimetozine itself involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine (B109124). wikipedia.orgcymitquimica.comnih.gov By analogy, the reaction of this compound with morpholine would be expected to produce N-(5-bromo-2,3,4-trimethylbenzoyl)morpholine, a structural analog of Trimetozine. The general reaction for the synthesis of N-substituted benzamides from benzoyl chlorides and amines is a well-established process. tandfonline.comtandfonline.commdpi.com
Table 1: Synthesis of N-Substituted Benzamides
| Acyl Chloride | Amine | Product |
| This compound | Morpholine | N-(5-Bromo-2,3,4-trimethylbenzoyl)morpholine |
| 3,4,5-Trimethoxybenzoyl chloride | Morpholine | Trimetozine |
The synthesis of diamides can be achieved by reacting an acyl chloride with a diamine or by a two-step process involving an amino-amide. While specific examples with this compound are not available in the literature, the general reactivity of acyl chlorides suggests this transformation is feasible.
Similarly, hydrazides are readily prepared by the reaction of acyl chlorides with hydrazine (B178648) or its derivatives. researchgate.net The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 5-bromo-2,3,4-trimethylbenzohydrazide. These hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds.
Esterification Reactions with Alcohols and Phenols
Esterification of this compound with alcohols or phenols would produce the corresponding esters. Acyl chlorides are highly reactive towards alcohols, and these reactions often proceed rapidly at room temperature. libretexts.orgwikipedia.org The reaction with phenols can also be readily achieved. The steric hindrance from the three methyl groups on the benzoyl chloride might necessitate slightly more forcing conditions or the use of a catalyst, such as pyridine, to facilitate the reaction. sigmaaldrich.com
Table 2: Expected Esterification Products
| Nucleophile | Expected Product with this compound |
| Ethanol | Ethyl 5-bromo-2,3,4-trimethylbenzoate |
| Phenol (B47542) | Phenyl 5-bromo-2,3,4-trimethylbenzoate |
| Isopropanol | Isopropyl 5-bromo-2,3,4-trimethylbenzoate |
Thioester and Thioamide Formation
The reaction of acyl chlorides with thiols leads to the formation of thioesters. This reaction is analogous to esterification with alcohols. Therefore, this compound is expected to react with thiols, such as ethanethiol, to produce the corresponding S-alkyl or S-aryl thiobenzoates.
The formation of thioamides from acyl chlorides is less direct. While primary amides can be converted to thioamides using reagents like Lawesson's reagent, the direct reaction of an acyl chloride with a source of "S²⁻" is not a common method for thioamide synthesis. A more plausible route would be the conversion of the corresponding amide (synthesized from the acyl chloride) to the thioamide.
Kinetic and Thermodynamic Aspects of Acyl Substitution
No specific kinetic or thermodynamic data for the reactions of this compound have been found in the reviewed literature. However, general principles governing nucleophilic acyl substitution can be applied to predict its reactivity.
The kinetics of the reaction are influenced by both steric and electronic factors. The three methyl groups on the aromatic ring of this compound introduce significant steric hindrance around the carbonyl carbon. This steric bulk would be expected to decrease the rate of nucleophilic attack compared to a less substituted benzoyl chloride. nih.gov
Electronically, the substituents have opposing effects. The three methyl groups are electron-donating, which tends to decrease the electrophilicity of the carbonyl carbon and thus slow down the reaction. Conversely, the bromine atom is electron-withdrawing through its inductive effect, which increases the electrophilicity of the carbonyl carbon and would be expected to increase the reaction rate. The net effect on the reaction rate would depend on the balance of these steric and electronic factors. Studies on the alcoholysis of other substituted benzoyl chlorides have shown that electron-withdrawing groups generally increase the rate of reaction. uni.edu
Electrophilic Aromatic Substitution Reactions (on the Benzoyl Chloride or its Derivatives)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of derivatives of this compound, the reactivity and orientation of incoming electrophiles are dictated by the electronic and steric effects of the substituents on the benzene (B151609) ring.
Friedel-Crafts acylation is a key method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. sigmaaldrich.comresearchgate.net The reaction typically involves an acyl chloride, like this compound, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comlscollege.ac.in The catalyst facilitates the formation of a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic substrate. sigmaaldrich.comsemanticscholar.org
The general mechanism proceeds as follows:
Formation of the acylium ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion. sigmaaldrich.comdntb.gov.ua
Electrophilic attack: The aromatic substrate acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. rhhz.net
An important advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. researchgate.netlscollege.ac.in
The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents on both the acylating agent and the aromatic substrate. In the case of this compound, the trimethyl-substituted ring is highly activated by the electron-donating methyl groups. However, the position of electrophilic attack on a substrate by the 5-bromo-2,3,4-trimethylbenzoyl cation would be primarily influenced by the substituents on that substrate.
For instance, in the acylation of substituted benzenes, activating groups (like alkyl, alkoxy) direct the incoming acyl group to the ortho and para positions, while deactivating groups (like nitro, carbonyl) direct it to the meta position. researchgate.netunica.it Steric hindrance can also play a significant role, often favoring the para product over the ortho product, especially when bulky groups are present on either the substrate or the acylating agent. nih.govruc.dk The substitution pattern of this compound, with three methyl groups, presents considerable steric bulk, which would likely favor acylation at the least hindered positions of an aromatic substrate.
While specific isomer distribution data for the acylation with this compound is not available, the table below provides representative examples of regioselectivity in Friedel-Crafts acylation of common aromatic compounds.
| Aromatic Substrate | Acylating Agent | Major Product(s) | Reference |
|---|---|---|---|
| Toluene (B28343) | Acetyl Chloride | p-Methylacetophenone | chemguide.co.uk |
| Anisole | Benzoyl Chloride | p-Methoxybenzophenone | researchgate.net |
| Benzofuran (B130515) | Benzoyl Chloride | 3-Benzoylbenzofuran and 6-Benzoylbenzofuran | unica.it |
| N-Methylpyrrole | p-Bromobenzoyl Chloride | α- and β-acylated products (60:40 α/β ratio) | nih.gov |
The key electrophile in Friedel-Crafts acylation is the acylium ion. semanticscholar.org The structure and stability of this intermediate are crucial to the reaction's outcome. The acylium ion is resonance-stabilized, with the positive charge shared between the carbonyl carbon and the oxygen atom. dntb.gov.ua This resonance stabilization is a key reason why, unlike in Friedel-Crafts alkylation, carbocation rearrangements are not observed in acylation reactions. lscollege.ac.inlibretexts.org
Studies on substituted benzoyl cations have shown that their electrophilicity is influenced by the substituents on the aromatic ring. semanticscholar.org Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the acylium ion, making it more reactive. Conversely, electron-donating groups, such as the three methyl groups in the 5-bromo-2,3,4-trimethylbenzoyl cation, would be expected to decrease its electrophilicity compared to the unsubstituted benzoyl cation. However, this is generally not a limiting factor in the reaction with sufficiently activated aromatic substrates. Time-resolved spectroscopic studies on related systems, such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide, have provided insights into the behavior of radical fragments that can be generated photochemically, which is relevant for understanding potential side reactions under certain conditions. acs.org
Reactions Involving the Aryl Bromide Moiety
The bromine atom on the aromatic ring of compounds derived from this compound is a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions.
Aryl bromides are common substrates in a variety of palladium-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. nih.govwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. wikipedia.orgnih.gov A ketone derived from this compound would be a suitable substrate for Suzuki-Miyaura coupling at the aryl bromide position.
Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide. organic-chemistry.orglibretexts.org It is known for its broad scope and functional group tolerance. wikipedia.orglibretexts.org Aryl bromides are effective electrophiles in Stille couplings. nih.gov
Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org It is particularly effective for creating C(sp²)-C(sp³) bonds and can be catalyzed by nickel or palladium. rhhz.netwikipedia.org The high reactivity of Grignard reagents, however, limits the functional group tolerance of this reaction. wikipedia.org
Hiyama Coupling: This reaction employs an organosilicon compound as the nucleophile, which requires activation by a fluoride (B91410) source or a base. organic-chemistry.orgnih.gov Organosilanes are stable, have low toxicity, and are readily available, making Hiyama coupling an attractive alternative to other methods. organic-chemistry.orgcore.ac.uk
The table below summarizes the general conditions for these cross-coupling reactions with aryl bromides as substrates.
| Reaction | Nucleophile | Catalyst System (Typical) | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | High functional group tolerance, low toxicity of reagents. | wikipedia.orglibretexts.org |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Broad scope, but toxicity of tin reagents is a drawback. | wikipedia.orgorganic-chemistry.org |
| Kumada | Grignard Reagent (e.g., R-MgBr) | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | Highly reactive nucleophiles, limited functional group tolerance. | wikipedia.orgorganic-chemistry.org |
| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Pd catalyst, Fluoride source (e.g., TBAF) or base | Low toxicity, stable reagents. | organic-chemistry.orgnih.gov |
Nucleophilic aromatic substitution (SNA) of an aryl halide like a bromo-trimethylbenzoyl derivative is generally challenging. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comlibretexts.org
In a derivative of this compound, the acyl group (a deactivating, electron-withdrawing group) is meta to the bromine atom. The three methyl groups are electron-donating. This substitution pattern does not provide the necessary activation for a standard addition-elimination SNA mechanism. Therefore, nucleophilic aromatic substitution at the bromine position under typical SNA conditions is not expected to be a facile process for derivatives of this compound. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions. youtube.com A concerted SNAr mechanism has also been reported for some systems, but this typically involves specific substrates not analogous to the compound . nih.gov
Other Significant Chemical Transformations
The reactivity of this compound, an aromatic acyl chloride, is dictated by the interplay of its functional group and the substituent pattern on the benzene ring. The presence of three methyl groups and a bromine atom imparts specific steric and electronic characteristics that influence its chemical behavior. These features are leveraged in various chemical transformations, including derivatization for analytical or synthetic purposes and selective reactions that take advantage of its unique structure.
The primary role of this compound in advanced synthetic applications is as a building block for creating more complex molecules with desired functionalities. A notable example is its use in the synthesis of novel synephrine derivatives intended for development as anti-inflammatory agents.
In a patented synthetic route, this compound is reacted with N-protected synephrine. google.com This reaction is a nucleophilic acyl substitution where the hydroxyl group of the N-protected synephrine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage. The general transformation is depicted below:
N-protected synephrine + this compound → N-protected-O-(5-bromo-2,3,4-trimethylbenzoyl)synephrine + HCl
This derivatization serves to introduce the 5-bromo-2,3,4-trimethylbenzoyl moiety into the synephrine scaffold, a key step in the generation of a library of compounds for pharmacological screening. google.com The choice of this specific acyl chloride is strategic, as the substituents on the aromatic ring are intended to modulate the biological activity of the final product.
While specific analytical derivatization methods for this compound are not extensively documented in the literature, the general principles of benzoyl chloride derivatization are well-established for the analysis of various compounds, particularly in the field of metabolomics. Benzoyl chlorides are used as derivatizing agents to improve the chromatographic and mass spectrometric properties of polar analytes containing primary and secondary amines, and phenolic hydroxyl groups. The benzoylation increases the hydrophobicity of the analytes, leading to better retention in reversed-phase liquid chromatography and enhanced ionization efficiency in mass spectrometry.
Table 1: Application in the Synthesis of Synephrine Derivatives
| Reactant | Reagent | Product | Application of Product |
|---|
The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents. These factors can be harnessed to achieve selective chemical transformations.
Electronic Properties:
The carbonyl group of the benzoyl chloride is activated towards nucleophilic attack by the electron-withdrawing nature of the chlorine atom. The substituents on the aromatic ring further modulate this reactivity:
Methyl Groups: The three methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This electron donation tends to slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride.
The combination of these opposing electronic effects results in a finely tuned reactivity of the acyl chloride functional group.
Steric Hindrance:
The presence of three methyl groups at positions 2, 3, and 4 introduces significant steric bulk around the benzoyl chloride moiety. This steric hindrance can play a crucial role in the selectivity of its reactions. For instance, in reactions with nucleophiles, the approach of the nucleophile to the carbonyl carbon can be impeded. This can lead to selectivity based on the size of the nucleophile, with smaller nucleophiles reacting more readily than larger, bulkier ones.
In Friedel-Crafts acylation reactions, the steric hindrance from the trimethyl-substituted ring can influence the regioselectivity of the acylation on an aromatic substrate. The bulky acylium ion formed as an intermediate will preferentially attack less hindered positions on the substrate.
Table 2: Influence of Substituents on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity of Acyl Chloride |
|---|---|---|---|---|
| Bromine | 5 | -I (Inductive withdrawal), +M (Resonance donation) | Moderate | Increases electrophilicity of carbonyl carbon |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the definitive identification of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments
¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings. In 5-Bromo-2,3,4-trimethylbenzoyl chloride, one would expect to observe distinct signals for the aromatic proton and the protons of the three methyl groups.
Due to the substitution pattern on the benzene (B151609) ring, a single aromatic proton remains at the C6 position. This proton would likely appear as a singlet in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The three methyl groups at positions C2, C3, and C4 are in different chemical environments and would therefore be expected to produce three separate singlets in the aliphatic region (typically δ 2.0-2.5 ppm). The integration of these signals would correspond to a 1:3:3:3 ratio, confirming the relative number of protons in each unique environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar structures.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (C6-H) | ~7.8 | Singlet (s) | 1H |
| Methyl H (C2-CH₃) | ~2.4 | Singlet (s) | 3H |
| Methyl H (C3-CH₃) | ~2.3 | Singlet (s) | 3H |
| Methyl H (C4-CH₃) | ~2.2 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. This includes the carbon of the carbonyl group, the six carbons of the benzene ring, and the three carbons of the methyl groups.
The carbonyl carbon of the benzoyl chloride is highly deshielded and would appear at the downfield end of the spectrum (typically δ 165-175 ppm). The aromatic carbons would resonate in the typical range of δ 120-145 ppm. The carbon attached to the bromine (C5) would be influenced by the halogen's electronegativity and would have a characteristic chemical shift. The three methyl carbons would appear in the upfield region of the spectrum (typically δ 15-25 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar structures.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~168 |
| Aromatic C1-C6 | ~125-145 |
| Methyl Carbons (C2, C3, C4-CH₃) | ~15-25 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignments
While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are crucial for unambiguously assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, COSY would primarily be used to confirm the absence of coupling for the isolated aromatic proton and the methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each methyl proton signal to its corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range connectivity (typically over 2-3 bonds). For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons, and from the aromatic proton to its neighboring carbons, thereby confirming the substitution pattern on the benzene ring. Correlations from the aromatic proton and the C2-methyl protons to the carbonyl carbon would solidify the assignment of the benzoyl chloride moiety.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The IR or FT-IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride functional group. chemnet.com This peak is typically found in the range of 1770-1815 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and methyl groups (around 2850-3100 cm⁻¹), C-C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching vibrations (typically below 700 cm⁻¹).
Table 3: Predicted Major IR Absorption Bands for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar structures.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Aliphatic C-H Stretch | 2850-3100 | Medium-Weak |
| C=O Stretch (Acid Chloride) | ~1785 | Strong, Sharp |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-Cl Stretch | ~800-900 | Medium |
| C-Br Stretch | 500-650 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₀BrClO, with a calculated molecular weight of approximately 261.54 g/mol . chemnet.commatrix-fine-chemicals.commatrix-fine-chemicals.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a nearly 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks (M, M+2, M+4), which is a definitive indicator of a molecule containing one bromine and one chlorine atom. Common fragmentation patterns would likely involve the loss of the chlorine atom to form a stable acylium ion, [M-Cl]⁺, which would also exhibit the characteristic isotopic pattern of bromine. Further fragmentation could involve the loss of the carbonyl group (CO).
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds through analysis of their fragmentation patterns. In the EI-MS of this compound, the molecular ion peak (M⁺˙) would be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nist.govnist.gov
The fragmentation is dominated by pathways characteristic of acyl chlorides. ucalgary.ca The most prominent fragmentation is the loss of the chlorine radical to form the highly stable 5-bromo-2,3,4-trimethylbenzoyl acylium ion ([M-Cl]⁺). This acylium ion is often the base peak in the spectrum. ucalgary.canist.gov Further fragmentation can occur through the loss of carbon monoxide (CO) from the acylium ion.
Table 1: Predicted EI-MS Fragmentation for this compound
| Fragment Ion | Formula | m/z (for ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|---|
| [C₁₀H₁₀BrClO]⁺˙ | C₁₀H₁₀BrClO | 259.95 | Molecular Ion (M⁺˙) |
| [C₁₀H₁₀BrO]⁺ | C₁₀H₁₀BrO | 224.99 | Acylium ion, [M-Cl]⁺ (often base peak) |
| [C₉H₁₀Br]⁺ | C₉H₁₀Br | 197.00 | Loss of CO from acylium ion, [M-Cl-CO]⁺ |
| [C₇H₅O]⁺ | C₇H₅O | 105.03 | Benzoyl cation (from cleavage of substituents) |
Note: The m/z values represent the monoisotopic mass for the most common isotopes. The actual spectrum will show clusters of peaks corresponding to the different isotopic combinations of Br and Cl.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Compounds
Electrospray Ionization (ESI) is a soft ionization technique typically used for non-volatile and thermally labile compounds. Direct analysis of highly reactive acyl chlorides like this compound by ESI-MS is challenging. The compound is prone to hydrolysis or solvolysis with protic solvents (e.g., water, methanol) commonly used in ESI mobile phases. acs.orgnih.govacs.org
If analysis is performed under strictly anhydrous conditions, it might be possible to observe the protonated molecule [M+H]⁺ or adducts with solvent molecules. However, a more common outcome is the in-source formation of derivatives. For instance, if methanol (B129727) is present, the corresponding methyl ester, methyl 5-bromo-2,3,4-trimethylbenzoate, would likely be detected. researchgate.net In some cases, chloride adducts of analytes, [M+Cl]⁻, can be observed in the negative ion mode, which can enhance sensitivity for certain classes of molecules. elsevierpure.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Components
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and thermally stable compounds such as substituted benzoyl chlorides. analytice.comoup.com This technique is ideal for assessing the purity of this compound and for identifying and quantifying impurities or side-products from its synthesis. researchgate.netnih.gov
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on boiling point and polarity. nih.gov The separated components then enter the mass spectrometer, which is typically operated in EI mode to generate characteristic mass spectra for identification. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural information. For example, a GC-MS analysis of a reaction mixture could be used to differentiate between isomeric products, which often have very similar mass spectra but different retention times. researchgate.net
Table 2: Example GC-MS Data for a Purity Assessment
| Retention Time (min) | Identified Compound | Area % | Mass Spectrum Highlights (m/z) |
|---|---|---|---|
| 12.5 | This compound | 98.5 | 260, 225, 197 |
| 10.8 | Toluene (B28343) (solvent) | 0.8 | 92, 91 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. This is particularly valuable for halogenated compounds where the precise mass defects of bromine and chlorine, along with their isotopic patterns, serve as a definitive confirmation of the chemical formula. nih.govoup.comcanada.ca For this compound (C₁₀H₁₀BrClO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. researchgate.netmdpi.com
Table 3: Calculated HRMS Data for Key Ions
| Ion Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|
| [C₁₀H₁₀⁷⁹Br³⁵ClO]⁺˙ | 259.95026 |
| [C₁₀H₁₀⁸¹Br³⁵ClO]⁺˙ | 261.94821 |
| [C₁₀H₁₀⁷⁹Br³⁷ClO]⁺˙ | 261.94731 |
| [C₁₀H₁₀⁷⁹BrO]⁺ | 224.98619 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Direct analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is generally impractical due to its high reactivity towards common reversed-phase solvents like water and methanol. sigmaaldrich.comlcms.cz The acyl chloride functional group readily undergoes nucleophilic substitution with these solvents, leading to degradation of the analyte on the column and in the source. savemyexams.com
A common and effective strategy for analyzing acyl chlorides in complex mixtures using LC-MS is to perform a chemical derivatization step prior to analysis. researchgate.netchromatographyonline.com The acyl chloride can be converted into a more stable derivative, such as an ester or an amide, by reacting it with an alcohol or an amine. nih.gov These derivatives are significantly more stable under typical LC conditions and can be readily separated and detected. This approach is widely used in metabolomics and for the analysis of reactive intermediates. chromatographyonline.comnih.gov For example, reacting the compound with methanol would yield methyl 5-bromo-2,3,4-trimethylbenzoate, which can be analyzed by LC-MS to indirectly quantify the original acyl chloride. researchgate.netresearchgate.net
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org
The spectrum is expected to show features typical of a substituted benzoyl derivative. Generally, acyl chlorides display two absorption maxima: a strong π → π* transition at shorter wavelengths (typically <220 nm) and a weaker, longer-wavelength n → π* transition associated with the carbonyl group's non-bonding electrons (~230-280 nm). ucalgary.ca The benzene ring itself shows characteristic absorptions around 205 nm and a less intense, structured band between 255-275 nm. libretexts.org The presence of the bromine atom and three methyl groups as substituents on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. Brominated aromatic compounds are known to absorb in the UV region, and the heavy bromine atom can also influence the probability of certain electronic transitions. rsc.orgresearchgate.netresearchgate.net
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) in a Non-polar Solvent
| Transition | Expected λₘₐₓ (nm) | Description |
|---|---|---|
| π → π* | ~210 - 230 | High-intensity absorption related to the aromatic system and carbonyl group. |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure Elucidation
While specific crystallographic data for this compound is not widely published, the analysis of structurally similar compounds provides a clear example of the data XRD can yield. For instance, the crystal structure of a related bromo-substituted aromatic compound, 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran, was determined to have a monoclinic crystal system. nih.gov Another related molecule, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was found to have a triclinic crystal system with a P-1 space group. researchgate.net For such analyses, single crystals are grown, often by slow evaporation from a suitable solvent, and then analyzed using a diffractometer. nih.gov The resulting data allows for the calculation of unit cell dimensions, volume, and the precise coordinates of each atom, offering unambiguous structural proof.
Table 1: Example Crystal Data for a Structurally Related Compound (5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.530 (6) |
| b (Å) | 5.834 (3) |
| c (Å) | 22.045 (13) |
| β (°) | 100.602 (16) |
| Volume (Å3) | 1457.6 (15) |
| Z | 4 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₀H₁₀BrClO, the theoretical elemental composition can be calculated based on its molecular weight of 261.54 g/mol . chemnet.comsynquestlabs.commatrix-fine-chemicals.com This calculated composition is then compared against experimental values obtained from combustion analysis to confirm the compound's identity and purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 45.94% |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 3.85% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.55% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.56% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.12% |
| Total | - | - | 261.546 | 100.00% |
Chromatographic Techniques for Separation and Purity in Research
Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and for preliminary purity assessment. chemicalbook.com For compounds similar to this compound, a common technique involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable solvent system. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used for separating moderately polar aromatic compounds. nih.gov The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase. After development, the spots are visualized under UV light. The retention factor (Rf) value is calculated for each spot, and a single spot for the product indicates a high degree of purity. In the analysis of a related benzofuran (B130515) derivative, an Rf value of 0.51 was recorded using a 1:1 v/v mixture of hexane and ethyl acetate. nih.gov
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of compound purity. For acyl chlorides and related bromo-aromatic compounds, a reverse-phase HPLC method is typically employed. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. jocpr.com
For example, the analysis of a similar compound, 5-Bromo-1,2,4-trimethylbenzene, is effectively performed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid on a reverse-phase column. sielc.com A UV detector is commonly used for detection, as the benzene ring provides strong chromophoric activity. jocpr.com The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Exemplar HPLC Conditions for Related Compounds
| Parameter | Condition for Benzyl chloride jocpr.com | Condition for 5-Bromo-1,2,4-trimethylbenzene sielc.com |
|---|---|---|
| Column | Waters X Bridge C18 (250x4.6mm, 3.5µm) | Newcrom R1 |
| Mobile Phase | 10mm Ammonium (B1175870) acetate (pH 5.5) & Methanol | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV at 220nm | Not specified (UV typical) |
| Column Temperature | 25°C | Not specified |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. Given the boiling point of this compound (332.5°C at 760 mmHg), GC is a suitable technique for purity analysis, provided the compound is thermally stable and does not decompose in the heated injector port. chemnet.comijpsr.com
In practice, a dilute solution of the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column (e.g., a ZB-5MS column). ijpsr.com The components separate based on their boiling points and interactions with the column's stationary phase. The purity is then determined by the relative area of the peak corresponding to the compound. For the related compound 5-bromo-2-chlorobenzoyl chloride, GC analysis confirmed a purity of 99.1%. chemicalbook.com GC-MS provides further confirmation by furnishing the mass spectrum of the eluted compound, which serves as a molecular fingerprint.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the microscopic world of molecules. For a compound like 5-bromo-2,3,4-trimethylbenzoyl chloride, these calculations can elucidate its structure, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the optimized molecular geometry and various electronic properties of organic molecules.
For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the lowest energy conformation. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. The results of such a hypothetical study would be presented in a table similar to the one below.
Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.78 |
| C-Cl (acyl) | 1.80 | |
| C-Br | 1.91 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-CH₃ | 1.51 - 1.52 | |
| **Bond Angles (°) ** | O=C-Cl | 121.5 |
| O=C-C (ring) | 125.0 | |
| Cl-C-C (ring) | 113.5 | |
| C-C-Br | 119.8 | |
| Dihedral Angle (°) | O=C-C-C | ~30 |
Note: The data in this table is illustrative and not from published research.
Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.
Ab Initio Calculations for Thermochemical Properties and Reaction Energetics
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine various thermochemical properties. For this compound, these methods could be used to calculate standard enthalpies of formation, entropies, and heat capacities.
A key application would be the calculation of bond dissociation energies (BDEs). Specifically, the heterolytic bond dissociation energy of the carbon-chlorine bond in the benzoyl chloride moiety is of significant interest as it relates to the energy required to form the corresponding acylium ion. This information is crucial for understanding the reactivity of the compound in, for example, Friedel-Crafts acylation reactions.
Hypothetical Thermochemical Data for this compound from Ab Initio Calculations
| Property | Calculated Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔHᵣ°) | Value | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGᵣ°) | Value | kJ/mol |
| Heterolytic C-Cl Bond Dissociation Energy | Value | kJ/mol |
Note: The data in this table is illustrative and not from published research.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Reaction Coordinate Determination
For reactions involving this compound, such as nucleophilic acyl substitution, computational modeling can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state structure, which is the highest energy point along the reaction coordinate.
By performing a transition state search, the geometry of the transition state can be determined. Frequency calculations are then used to confirm the nature of this structure; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state is used to calculate the activation energy of the reaction, a key factor in determining the reaction rate.
Prediction of Reaction Yields and Selectivity
While the precise prediction of reaction yields is a complex challenge, computational chemistry can provide valuable qualitative and semi-quantitative insights into reaction outcomes. By comparing the activation energies for competing reaction pathways, it is possible to predict which product is likely to be favored kinetically.
For instance, in reactions with multifunctional nucleophiles, calculations could predict whether acylation will occur at one site over another (regioselectivity). Similarly, in cases where stereoisomers can be formed, the relative energies of the transition states leading to each stereoisomer can be calculated to predict the stereoselectivity of the reaction.
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and help interpret various types of spectroscopic data. For this compound, this would include:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, key predicted vibrations would include the C=O stretching frequency of the acyl chloride, C-Cl stretch, C-Br stretch, and various aromatic C-H and C-C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be a powerful tool for structural elucidation and for assigning peaks in an experimental NMR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λₘₐₓ) and their corresponding oscillator strengths can be predicted. This would help in understanding the electronic structure and the nature of the chromophores within the molecule.
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Analysis)
The arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. nih.gov
For this compound, a Hirshfeld analysis would likely reveal the significance of several types of interactions. Due to the presence of the bromine atom, halogen bonding (Br···O or Br···Cl) could play a role in the crystal packing. nih.gov Additionally, C-H···O and C-H···π interactions are expected, contributing to the formation of a stable three-dimensional supramolecular architecture. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different intermolecular contacts. nih.gov
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Aromatic Compound. This table presents hypothetical data based on typical findings for similar compounds.
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| O···H/H···O | 15.2 |
| Br···H/H···Br | 10.3 |
| Br···O/O···Br | 2.5 |
Solvent Effects on Reactivity and Structure
The solvent environment can significantly influence the reactivity and conformational preferences of a molecule. nih.gov Acyl chlorides, in particular, are known for their high reactivity, which can be modulated by the solvent. wikipedia.orgacs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the structure and energetics of this compound.
These calculations can predict how the polarity of the solvent affects the stability of the ground state and any reaction intermediates or transition states. For instance, in a nucleophilic substitution reaction, a polar solvent might stabilize the formation of a tetrahedral intermediate, thereby altering the reaction mechanism and rate. wikipedia.org Understanding these solvent effects is crucial for optimizing reaction conditions in synthetic applications. nih.gov Studies on related acyl chlorides have shown that solvents can play a critical role in determining the outcome of a reaction, for example, by favoring the formation of amides or imides in reactions with nitrogen nucleophiles. nih.gov
Applications of 5 Bromo 2,3,4 Trimethylbenzoyl Chloride As a Synthetic Building Block
Role in the Synthesis of Fine Chemicals
In the field of fine chemical synthesis, acyl chlorides are prized as reactive intermediates for constructing larger, more elaborate molecules from simpler precursors. 5-Bromo-2,3,4-trimethylbenzoyl chloride fits this role perfectly, serving as a carrier of the 5-bromo-2,3,4-trimethylbenzoyl moiety. This functional group can be introduced into a target molecule through various reactions, most notably acylation reactions with nucleophiles such as alcohols, amines, and aromatic rings.
The resulting products—esters, amides, and ketones—are often key intermediates in the multi-step synthesis of pharmaceuticals, agrochemicals, and specialty materials. The defined substitution pattern on the aromatic ring of this compound is particularly significant, as it allows chemists to build molecular complexity with a high degree of control over the final architecture, avoiding the need for separate bromination and methylation steps later in the synthetic sequence.
Precursor for Advanced Organic Intermediates
The primary utility of this compound lies in its function as a precursor to advanced organic intermediates. Its acyl chloride group provides a reactive handle for forging new chemical bonds under relatively mild conditions.
Substituted benzophenones are a class of ketones that feature two aromatic rings attached to a carbonyl group. They are important structures in medicinal chemistry and materials science. The most common method for their synthesis is the Friedel-Crafts acylation, where an acyl chloride reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org
In principle, this compound can be used in a Friedel-Crafts acylation reaction with an aromatic substrate like benzene (B151609) or a substituted benzene to yield a corresponding 5-bromo-2,3,4-trimethylbenzophenone derivative. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. libretexts.org
It is important to note that the specific example of 5-Bromo-2-chloro-4'-ethoxy benzophenone (B1666685), a known intermediate in the synthesis of the anti-diabetic drug Dapagliflozin, is not synthesized from this compound. Published synthetic routes show that this particular intermediate is prepared from 5-bromo-2-chlorobenzoyl chloride .
General Reaction Scheme: Friedel-Crafts Acylation This table outlines the typical components for a Friedel-Crafts acylation reaction.
| Component | Role | Example |
| Acyl Chloride | Electrophile precursor | This compound |
| Aromatic Substrate | Nucleophile | Benzene, Toluene (B28343), Anisole |
| Lewis Acid Catalyst | Activates the acyl chloride | AlCl₃, FeCl₃ |
| Solvent | Reaction medium | Dichloromethane (B109758), Carbon disulfide |
Beyond Friedel-Crafts reactions, this compound can serve as a precursor for a wide array of other complex ketones. A key method involves the reaction of the acyl chloride with organometallic reagents. For instance, reaction with organocuprates (Gilman reagents, R₂CuLi) provides a powerful and selective method for forming ketones by replacing the chlorine atom with an alkyl or aryl group from the organocuprate.
This approach avoids the potential for polyacylation or rearrangements that can sometimes complicate Friedel-Crafts reactions and allows for the synthesis of ketones where the new carbon-carbon bond is formed with a non-aromatic group. This makes this compound a versatile starting point for ketones bearing the sterically hindered and electronically defined 5-bromo-2,3,4-trimethylphenyl group.
The synthesis of esters is another fundamental application of acyl chlorides. This compound reacts readily with alcohols in a process known as esterification to form the corresponding 5-bromo-2,3,4-trimethylbenzoate esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.
This method is often more efficient and proceeds under milder conditions than direct esterification using the parent carboxylic acid. It allows for the attachment of the bromo-trimethylbenzoyl group to complex and high-value alcohols, including chiral alcohols, natural products, or other advanced intermediates, thereby creating specialized ester compounds for further synthetic elaboration or for direct use.
Utilization in Heterocyclic Compound Synthesis
The structure of this compound also makes it a potential starting material for the synthesis of heterocyclic compounds, which are core structures in many areas of chemistry, particularly in pharmaceuticals.
Benzofurans are a class of heterocyclic compounds containing a fused benzene and furan (B31954) ring system; they are present in numerous biologically active molecules. morressier.com While direct cyclization using this compound is not a standard method, it can be employed as a key building block in a multi-step pathway to construct substituted benzofurans.
One plausible synthetic strategy involves the following sequence:
Esterification: The initial step is the reaction of this compound with a phenol (B47542) to form a phenyl 5-bromo-2,3,4-trimethylbenzoate ester.
Fries Rearrangement: The resulting phenolic ester can then undergo a Fries rearrangement. wikipedia.org This reaction, catalyzed by a Lewis acid, involves the migration of the acyl group from the phenolic oxygen to a carbon atom on the phenol ring, typically at the ortho or para position, to form a hydroxy benzophenone derivative.
Intramolecular Cyclization: The newly formed ortho-hydroxy ketone is a perfect precursor for intramolecular cyclization. Treatment with a base or other reagents can induce the closure of the furan ring, leading to the formation of a highly substituted benzofuran (B130515) derivative. nih.gov
This synthetic approach demonstrates how the reactivity of this compound can be strategically utilized to construct complex heterocyclic systems.
Synthesis of Oxadiazoline Analogs
While direct synthesis of oxadiazoline analogs starting specifically from this compound is not extensively documented in readily available literature, the general synthetic pathways to 1,3,4-oxadiazole (B1194373) derivatives provide a strong basis for its potential application. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is often achieved through the cyclization of N-acylhydrazides. researchgate.netresearchgate.net A common method involves the reaction of an aroyl chloride, such as this compound, with a hydrazide to form a 1,2-diacylhydrazine intermediate. researchgate.net This intermediate can then be cyclized using dehydrating agents like phosphorus oxychloride to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net Another established route is the reaction of aroyl hydrazides with various reagents. orientjchem.org For instance, the reaction of a benzoyl hydrazine (B178648) with an aromatic acid in the presence of phosphorus oxychloride can yield 2,5-diaryl-1,3,4-oxadiazoles. orientjchem.org
Furthermore, 1,3,4-oxadiazoline derivatives can be synthesized from hydrazide-hydrazones. This two-step process first involves the synthesis of hydrazide-hydrazones from a benzhydrazide and a substituted aromatic aldehyde. Subsequently, these hydrazide-hydrazones are cyclized using acetic anhydride (B1165640) to form 3-acetyl-2,3-disubstituted-1,3,4-oxadiazolines. nih.gov Given these well-established synthetic strategies, this compound is a prime candidate for the synthesis of oxadiazoline analogs bearing the 5-bromo-2,3,4-trimethylphenyl substituent.
Preparation of Thiazole (B1198619) and Related Heterocyclic Structures
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is a well-known method for constructing the thiazole ring. This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea. nih.gov While direct use of this compound in this specific named reaction is not typical, its derivatives can serve as precursors.
A more direct route to incorporate the 5-bromo-2,3,4-trimethylbenzoyl moiety into a thiazole structure involves the reaction of a corresponding α-bromoketone with a thioamide. For instance, stilbene (B7821643) analogs containing a thiazole moiety have been synthesized by first preparing 2-bromo-1-(4-halophenyl)ethan-1-ones, which then react with thioacetamide. nih.gov Conceptually, a similar α-bromoketone derived from 5-Bromo-2,3,4-trimethylacetophenone could be a key intermediate.
Moreover, various substituted thiazoles have been prepared through different synthetic strategies. For example, new thiazole derivatives have been synthesized from N-(4-hydroxyphenyl)-N-thiocarbamoyl-β-alanine, demonstrating the versatility of starting materials for thiazole synthesis. google.com The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.org The development of novel thiazole-based compounds with potential biological activity often involves multi-step syntheses where a substituted benzoyl chloride could be used to introduce a specific aryl moiety. orientjchem.org
Incorporation into Pyrrolidine (B122466) Derivatives
The incorporation of the 5-bromo-2,3,4-trimethylbenzoyl group into pyrrolidine derivatives can be achieved through the acylation of a pyrrolidine ring. While specific examples detailing the reaction of this compound with pyrrolidine are not prevalent in the literature, the general reactivity of acyl chlorides with secondary amines like pyrrolidine is a fundamental and widely used transformation in organic synthesis. This reaction would proceed via a nucleophilic acyl substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride.
The synthesis of various pyrrolidine-containing drugs and their precursors often involves the use of pyrrolidine as a key building block. nih.govresearchgate.net For example, the synthesis of Eletriptan, a pharmaceutical agent, involves the intermediate 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, highlighting the importance of bromo-substituted indole-pyrrolidine structures. google.com The synthesis of such complex molecules often requires the introduction of aryl groups, a role that this compound could fulfill. Furthermore, multicomponent reactions are employed to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be further functionalized. beilstein-journals.org
Contributions to Dihydropyridine (B1217469) and Related Heterocycles
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to prepare 1,4-dihydropyridines. nih.gov This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While this compound is not a direct component in the classical Hantzsch synthesis, its corresponding aldehyde, 5-bromo-2,3,4-trimethylbenzaldehyde, would be a suitable starting material to incorporate the substituted phenyl ring into the dihydropyridine scaffold.
The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidines, which are structurally related to dihydropyridines. nih.gov This reaction also utilizes an aldehyde as a key component. The versatility of these multicomponent reactions allows for the synthesis of a wide array of substituted dihydropyridine and dihydropyrimidine (B8664642) derivatives with potential biological activities.
Industrial and Pharmaceutical Intermediate Synthesis
Substituted benzoyl chlorides are valuable intermediates in the chemical industry, serving as building blocks for a wide range of products, including pharmaceuticals and agrochemicals. matrix-fine-chemicals.com
Development of Pharmaceutical Precursors
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis that utilizes acyl chlorides to introduce an acyl group onto an aromatic ring, forming a ketone. wikipedia.org This reaction is a key step in the synthesis of many pharmaceutical precursors. This compound can be employed as the acylating agent in a Friedel-Crafts reaction with an appropriate aromatic or heteroaromatic substrate to generate a diaryl ketone. These ketones can then be further modified to produce more complex drug candidates.
Contribution to Agrochemical Synthesis (if academic literature suggests)
Substituted benzoyl chlorides are also important intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. matrix-fine-chemicals.com The specific substitution pattern on the aromatic ring can significantly influence the biological activity of the final product. While direct academic literature specifically linking this compound to the synthesis of agrochemicals is sparse, the general utility of this class of compounds in the agrochemical industry is well-established. The presence of the bromine atom and multiple methyl groups on the phenyl ring of this compound provides a unique structural motif that could be explored for the development of new agrochemical agents with specific target activities.
Role in Material Science Precursors (e.g., for Polymers or Photoinitiators as Analogous Benzoyl Chlorides)
While specific research on the direct application of this compound in material science is not extensively documented in publicly available literature, its structural features strongly suggest a potential role as a valuable precursor for advanced polymers and photoinitiators. This potential can be understood by examining the well-established functions of analogous benzoyl chloride derivatives in these fields. The reactivity of the acyl chloride group, combined with the specific substitutions on the benzene ring, allows for the tailored synthesis of materials with desired properties.
Fundamentally, benzoyl chloride and its derivatives are key intermediates in organic synthesis. gunjalindustries.com The acyl chloride group is highly reactive and readily participates in reactions such as esterification and amidation. wikipedia.org It also undergoes Friedel-Crafts acylation with aromatic compounds to form benzophenones and related structures. wikipedia.org These reactions are pivotal in creating the building blocks for various materials.
Polymers:
The incorporation of benzoyl groups into polymer structures can significantly modify their properties. For instance, benzoyl chloride is used in the synthesis of benzoylated syndiotactic polystyrene, a functional polymer with altered thermal characteristics. researchgate.net The introduction of the benzoyl group can decrease the melting point and crystallinity while increasing the glass transition temperature of the polymer. researchgate.net
Substituted benzoyl chlorides are also precursors to high-performance polymers. wikipedia.org For example, 4-chlorobenzoyl chloride is a key component in the synthesis of 4-chloro-4'-hydroxybenzophenone, which is then used to produce specialized polymers. wikipedia.org By analogy, this compound could be employed to introduce brominated and methylated benzoyl moieties into various polymer backbones, potentially enhancing thermal stability, flame retardancy (due to the bromine atom), and solubility in organic solvents. Benzyl chloride derivatives, a related class of compounds, are also noted as important industrial chemicals for polymerization starters. google.com
Interactive Table of Analogous Benzoyl Chloride Derivatives in Polymer Synthesis
| Compound | Application in Polymer Science | Resulting Polymer/Intermediate | Reference |
| Benzoyl Chloride | Benzoylation of syndiotactic polystyrene | Benzoylated syndiotactic polystyrene | researchgate.net |
| 4-Chlorobenzoyl Chloride | Precursor for high-performance polymers | 4-Chloro-4'-hydroxybenzophenone | wikipedia.org |
| Benzyl Chloride Derivatives | Polymerization starters | Various polymers | google.com |
Photoinitiators:
Photoinitiators are compounds that, upon absorbing light, generate reactive species (free radicals or cations) that initiate polymerization. researchgate.net Benzophenone and its derivatives are widely used as Type II photoinitiators. researchgate.netresearchgate.net The synthesis of novel benzophenone derivatives often involves the reaction of a hydroxy-benzophenone with an acyl chloride. researchgate.net This reaction creates an ester linkage, and the resulting molecule can exhibit excellent photoinitiating efficiency. researchgate.net
The structural backbone of this compound is similar to that of trimethyl benzoyl chloride, which is derived from 2,4,6-trimethyl benzoic acid. This acid is a known intermediate for photoinitiators. google.com Furthermore, highly substituted bisacylphosphine oxide photoinitiators, such as bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), are effective in initiating polymerization due to their ability to absorb light and cleave into two initiating radicals. beilstein-journals.org A tailored photoinitiator for dental adhesives was synthesized from 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride, highlighting the utility of substituted trimethylbenzoyl chlorides in creating specialized photoinitiators. beilstein-journals.org
Interactive Table of Analogous Benzoyl Chloride Derivatives in Photoinitiator Synthesis
| Compound/Precursor | Role in Photoinitiator Synthesis | Resulting Photoinitiator/Class | Reference |
| Hydroxy-benzophenone and Acyl Chlorides | Synthesis of benzophenone derivatives | Esterified benzophenone photoinitiators | researchgate.net |
| 2,4,6-Trimethyl Benzoic Acid | Intermediate for photoinitiators | Trimethyl benzoyl chloride-based photoinitiators | google.com |
| 3-(Chloromethyl)-2,4,6-trimethylbenzoyl chloride | Precursor for specialized photoinitiators | Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide | beilstein-journals.org |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
While 5-Bromo-2,3,4-trimethylbenzoyl chloride is commercially available, the synthetic routes employed are not extensively detailed in publicly accessible literature. A primary challenge and opportunity lie in developing new, efficient, and environmentally benign methods for its production.
Future research should prioritize the development of synthetic pathways that align with the principles of green chemistry. This would involve minimizing waste, avoiding hazardous reagents, and improving energy efficiency. A potential starting point for such research could be the direct, selective bromination of 2,3,4-trimethylbenzoic acid followed by a green-compliant conversion to the acyl chloride. Traditional methods for converting carboxylic acids to acyl chlorides often use reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of acidic and gaseous byproducts.
A greener alternative could involve the use of catalytic methods or recyclable activating agents. For instance, the use of solid-supported phosphines or other activating agents that can be easily recovered and regenerated would represent a significant improvement. Another avenue for exploration is the use of flow chemistry, which can offer better control over reaction conditions, improve safety, and allow for easier scale-up of the synthesis.
The introduction of catalytic steps in the synthesis of this compound could lead to more efficient and selective processes. For the bromination step, the use of recyclable catalysts, such as zeolites or supported metal catalysts, could replace traditional Lewis acid catalysts, which are often used in stoichiometric amounts and can be difficult to separate from the reaction mixture.
Exploration of New Reactivity Modes and Selective Transformations
The reactivity of this compound is largely dictated by the acyl chloride and the bromo-substituted aromatic ring. Future research should aim to explore the full synthetic potential of this molecule by investigating novel transformations.
The bromine atom on the aromatic ring serves as a versatile handle for further functionalization through various cross-coupling reactions. Research into Suzuki, Stille, Heck, and Sonogashira couplings could provide access to a wide array of derivatives with potentially interesting electronic and steric properties. The steric hindrance provided by the three methyl groups adjacent to the bromine and acyl chloride moieties may influence the reactivity and selectivity of these transformations, which warrants detailed investigation.
Furthermore, the exploration of C-H activation at the remaining unsubstituted position on the aromatic ring could open up new avenues for functionalization, although this would be challenging given the steric crowding.
Beyond standard cross-coupling reactions, there is an opportunity to discover novel catalyzed reactions involving this compound. For example, its use in transition-metal-catalyzed carbonylation reactions could lead to the synthesis of more complex aromatic ketones. The interplay between the electron-withdrawing acyl chloride group and the bromo substituent could also be exploited in novel cycloaddition or annulation reactions to construct polycyclic aromatic systems.
Investigating the reductive coupling of the acyl chloride moiety or the use of the entire molecule as a building block in multicomponent reactions are other promising areas for future research.
Advanced Structural and Mechanistic Investigations
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced analytical techniques can provide valuable insights.
Detailed X-ray crystallographic studies would provide precise information on bond lengths, bond angles, and the solid-state packing of the molecule. This data would be invaluable for understanding the steric effects of the trimethyl-substituted ring.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the electronic structure, predict spectroscopic properties (such as NMR and IR spectra), and investigate the mechanisms of its reactions. Such studies could help to rationalize observed reactivity patterns and guide the design of new experiments. Mechanistic investigations of its key reactions, using techniques like in-situ spectroscopy and kinetic analysis, would provide a deeper understanding of the reaction pathways and intermediates involved.
In-depth Understanding of Reaction Pathways and Intermediates
Currently, specific, peer-reviewed studies on the reaction pathways and intermediates of this compound are not publicly available. The synthesis of this compound would likely follow the standard and well-documented conversion of the corresponding carboxylic acid, 5-Bromo-2,3,4-trimethylbenzoic acid, using a chlorinating agent.
Table 1: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids
| Chlorinating Agent | Typical Conditions | Catalyst (if any) |
| Thionyl chloride (SOCl₂) | Reflux in neat reagent or an inert solvent (e.g., DCM, toluene) | Catalytic N,N-dimethylformamide (DMF) |
| Oxalyl chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., DCM, THF) | Catalytic N,N-dimethylformamide (DMF) |
| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | None |
The general mechanism for these reactions involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack by the chloride ion. In the case of thionyl chloride with a DMF catalyst, a key intermediate is the Vilsmeier reagent.
Future research should focus on elucidating the precise kinetics and thermodynamics of these synthetic routes for this compound. Furthermore, detailed investigation into its subsequent reactions, such as Friedel-Crafts acylations, esterifications, and amidations, is crucial. Identifying the structure of key intermediates and transition states through computational modeling and experimental trapping would provide a more complete understanding of its reactivity. A significant challenge in studying these pathways is the inherent reactivity and moisture sensitivity of the acyl chloride functional group, which can lead to rapid hydrolysis back to the starting carboxylic acid.
Application of Advanced Analytical Techniques to Reaction Monitoring
The real-time monitoring of chemical reactions provides invaluable data for understanding kinetics, identifying intermediates, and ensuring process safety and efficiency. For acyl chloride synthesis and subsequent reactions, several advanced analytical techniques could be employed.
One of the primary challenges in monitoring acyl chloride formation is its potential for hydrolysis on traditional analytical platforms like silica-based Thin Layer Chromatography (TLC) plates. This can give misleading results, as the detected spot may be the hydrolyzed starting material rather than the unreacted acid.
Future research would greatly benefit from the application of in-situ spectroscopic methods to monitor reactions involving this compound.
Table 2: Potential Advanced Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Application Notes |
| FTIR Spectroscopy | Real-time tracking of the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹). | Can be performed using an attenuated total reflectance (ATR) probe immersed directly in the reaction mixture. |
| Proton NMR Spectroscopy | Monitoring changes in the chemical shifts of the aromatic and methyl protons as the carboxylic acid is converted to the acyl chloride. | Real-time monitoring can be achieved with specialized flow-NMR setups. |
| HPLC-DAD | Quantification of reactants, products, and impurities. | A derivatization step, for instance with a nitrophenylhydrazine (B1144169) reagent, can be used to create a stable, strongly UV-absorbing derivative for accurate quantification, avoiding issues with on-column hydrolysis. google.com |
The implementation of these techniques would enable precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and the detection of any transient intermediates or byproducts, surmounting the limitations of traditional chromatographic methods.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
Modern chemical research, particularly in the pharmaceutical and materials science sectors, increasingly relies on automated synthesis and high-throughput experimentation (HTE) to accelerate discovery. researchgate.net These platforms allow for the rapid screening of numerous reaction conditions or the synthesis of large libraries of related compounds.
This compound, as a functionalized building block, is a potential candidate for inclusion in such automated workflows. Its acyl chloride group allows for facile reaction with a wide array of nucleophiles (alcohols, amines, etc.) to create diverse libraries of esters and amides.
Table 3: Potential HTE Applications for this compound
| HTE Application | Objective | Experimental Setup |
| Reaction Optimization | To find the best catalyst, solvent, and temperature for a specific transformation (e.g., amidation). | A 96-well plate format where each well contains a different set of reaction conditions. |
| Library Synthesis | To create a diverse set of new chemical entities for biological screening. | An automated liquid handler dispenses a solution of this compound into wells containing a variety of different amine or alcohol building blocks. |
| Flow Chemistry | For continuous, safe, and scalable production. | The compound could be generated and used in-situ in a flow reactor, minimizing handling of the reactive acyl chloride. |
The primary challenge for integrating this compound into HTE platforms is its moisture sensitivity. All solvents and reagents must be rigorously anhydrous, and the automated platform must operate under an inert atmosphere to prevent hydrolysis. Despite these challenges, the successful integration of this compound into automated systems would significantly accelerate the exploration of its chemical space and potential applications.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 5-Bromo-2,3,4-trimethylbenzoyl chloride in laboratory settings?
- Methodological Answer:
- Conduct a risk assessment using Safety Data Sheets (SDS) for structurally similar acyl chlorides (e.g., 4-bromobenzoyl chloride) to identify hazards like corrosivity and moisture sensitivity .
- Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and full-face protection. Perform regular glove integrity checks .
- Work under a fume hood to avoid inhalation exposure. Implement ergonomic practices to minimize physical strain during prolonged handling .
- Store separately from bases, alcohols, and water. Label containers with GHS hazard icons (corrosion, exclamation mark) .
Q. What synthetic routes are viable for preparing this compound, and how can purity be optimized?
- Methodological Answer:
- Route 1: Adapt Friedel-Crafts acylation by reacting 2,3,4-trimethylbromobenzene with phosgene or oxalyl chloride under anhydrous conditions. Use AlCl₃ as a catalyst at 0–5°C .
- Route 2: Brominate pre-formed 2,3,4-trimethylbenzoyl chloride using N-bromosuccinimide (NBS) under UV light .
- Purity Optimization: Purify via fractional distillation (if liquid) or recrystallization in hexane/ethyl acetate. Validate purity using HPLC (>95% threshold) and Karl Fischer titration for moisture control .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer:
- Liquid-Liquid Extraction: Separate from byproducts using dichloromethane and aqueous NaHCO₃ to remove acidic impurities .
- Column Chromatography: Use silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) for polar byproduct removal .
- Crystallization: Optimize solvent polarity (e.g., toluene at low temperatures) to enhance crystal yield and reduce halogenated solvent use .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer:
- Variables: Test temperature (0–25°C), catalyst loading (AlCl₃: 1–5 mol%), and reaction time (2–24 hrs) using a 2³ factorial design .
- Response Metrics: Monitor yield (gravimetric analysis) and purity (HPLC). Apply ANOVA to identify significant factors. For example, lower temperatures may reduce side reactions but prolong reaction time .
- Case Study: A similar optimization for 5-bromo-2-chlorobenzoyl chloride showed 15°C and 3 mol% AlCl₃ as optimal, achieving 82% yield .
Q. How can spectroscopic data contradictions be resolved when characterizing this compound?
- Methodological Answer:
- Cross-Validation: Compare NMR (¹H, ¹³C, DEPT-135), IR (C=O stretch ~1760 cm⁻¹), and MS (parent ion at m/z 261 [M⁺]) with computational predictions (e.g., DFT calculations) .
- Contradiction Example: Aromatic proton splitting patterns in NMR may conflict due to rotational isomerism. Use variable-temperature NMR to identify dynamic effects .
- Reference Databases: Consult NIST Chemistry WebBook for analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) to validate spectral assignments .
Q. Can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer:
- DFT Simulations: Calculate electrophilicity indices (e.g., Parr’s index) to predict nucleophilic attack sites. Compare with experimental outcomes in Suzuki-Miyaura couplings .
- Solvent Effects: Use COSMO-RS models to simulate solvent interactions. Polar aprotic solvents (e.g., DMF) may stabilize the acyl chloride group .
- Case Study: MD simulations of 5-bromo-2-chlorobenzoyl chloride revealed steric hindrance from methyl groups reduces reactivity at the ortho position .
Q. How can this compound be integrated into a theoretical framework for drug discovery or materials science?
- Methodological Answer:
- Drug Discovery: Use as a prostaglandin H₂ synthase inhibitor precursor. Link to structure-activity relationship (SAR) studies by comparing methyl and halogen substituent effects .
- Materials Science: Explore its use in liquid crystal synthesis. Theoretical models (e.g., Maier-Saupe theory) can predict mesophase behavior based on substituent bulkiness .
- Experimental Design: Align with enzyme inhibition or polymer cross-linking hypotheses. Validate via kinetic assays or DSC thermal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
